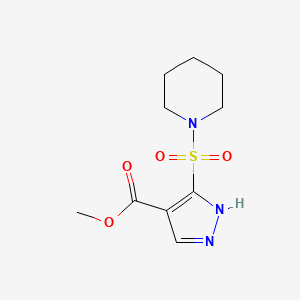

methyl 5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-piperidin-1-ylsulfonyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4S/c1-17-10(14)8-7-11-12-9(8)18(15,16)13-5-3-2-4-6-13/h7H,2-6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDVMNGCFQTFIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NN=C1)S(=O)(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrazole derivative with a sulfonyl chloride in the presence of a base can yield the desired sulfonylated pyrazole compound. The subsequent esterification with methanol under acidic or basic conditions completes the synthesis .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Methyl 5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The piperidine and pyrazole rings contribute to the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate with structurally analogous pyrazole derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural and Functional Group Variations

Substituent Effects on Properties

- Electron-Withdrawing Groups: The piperidin-1-ylsulfonyl group in the target compound enhances polarity and stability compared to electron-donating groups like amino or methoxy . This may reduce metabolic degradation but increase solubility challenges.

- Fluorinated Analogs : Compounds with difluoromethyl or trifluoromethyl groups (e.g., methyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate) exhibit higher lipophilicity and metabolic stability due to fluorine’s electronegativity and resistance to oxidation .

- Ester vs.

Biological Activity

Methyl 5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Piperidine Ring : A six-membered saturated ring containing one nitrogen atom.

- Sulfonyl Group : Enhances solubility and biological activity.

- Carboxylate Group : Contributes to the compound's reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H16N4O3S |

| Molecular Weight | 288.35 g/mol |

| CAS Number | 1251601-99-6 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : It can interact with various receptors, influencing signaling pathways critical for cellular responses.

- Gene Expression Alteration : The compound may alter gene expression through interactions with transcription factors, potentially impacting cell proliferation and survival.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens:

- Minimum Inhibitory Concentration (MIC) : Studies show promising MIC values, indicating strong antimicrobial effects against bacteria such as Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

Anticancer Activity

The compound has shown potential in cancer research, particularly against breast cancer cell lines. In vitro studies demonstrated that this compound could induce apoptosis in cancer cells, especially in the MDA-MB-231 cell line .

Case Studies

- Synergistic Effects with Doxorubicin :

- Antifungal Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.